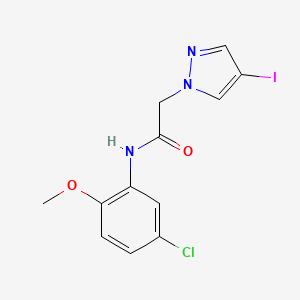
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and an iodo-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Acetamide Formation: The acetamide moiety is introduced by reacting the iodinated pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Methoxyphenyl Group: Finally, the chloro-substituted methoxyphenyl group is coupled with the acetamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.
Coupling Reactions: The compound can engage in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group could yield methoxy-substituted derivatives, while coupling reactions could produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating customized materials.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloro and iodo substituents could enhance binding affinity and specificity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
Uniqueness
Compared to its analogs, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide may exhibit unique properties due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to stronger interactions with biological targets and different chemical reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClIN3O2/c1-19-11-3-2-8(13)4-10(11)16-12(18)7-17-6-9(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMWLSSJJNVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


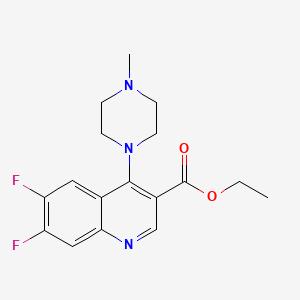
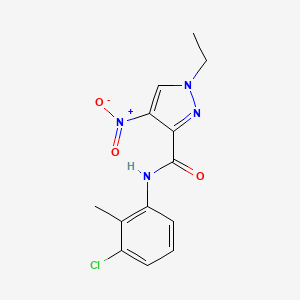
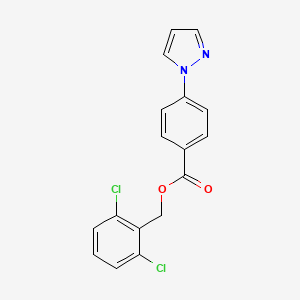
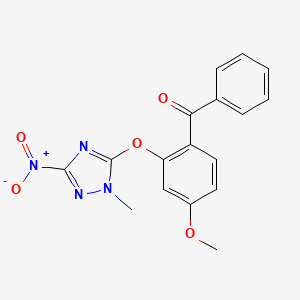
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3748223.png)
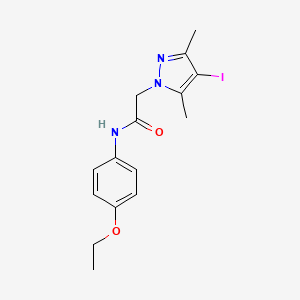
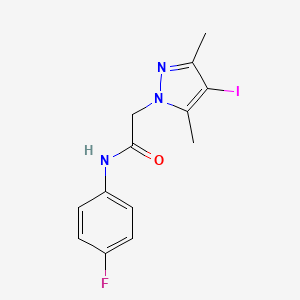
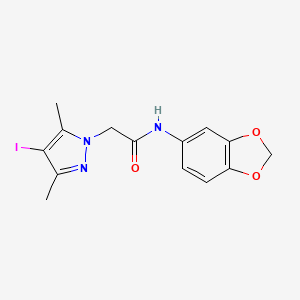
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)
![5-(2-METHYL-4-QUINOLYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B3748249.png)
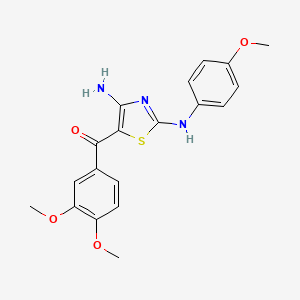
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)
